2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide 2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14533268
InChI: InChI=1S/C24H25N3O3/c1-30-18-11-9-17(10-12-18)22-16-20(19-6-2-3-7-21(19)26-22)24(29)25-13-5-15-27-14-4-8-23(27)28/h2-3,6-7,9-12,16H,4-5,8,13-15H2,1H3,(H,25,29)
SMILES:
Molecular Formula: C24H25N3O3
Molecular Weight: 403.5 g/mol

2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14533268

Molecular Formula: C24H25N3O3

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide -

Specification

Molecular Formula C24H25N3O3
Molecular Weight 403.5 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]quinoline-4-carboxamide
Standard InChI InChI=1S/C24H25N3O3/c1-30-18-11-9-17(10-12-18)22-16-20(19-6-2-3-7-21(19)26-22)24(29)25-13-5-15-27-14-4-8-23(27)28/h2-3,6-7,9-12,16H,4-5,8,13-15H2,1H3,(H,25,29)
Standard InChI Key YGGPPBYCPHGFDC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCCC4=O

Introduction

Table 1: Key Structural Features

Functional GroupDescription
Quinoline CoreAromatic heterocyclic base
Methoxyphenyl SubstituentElectron-donating group at position 2
CarboxamidePolar functional group at position 4
Pyrrolidone Side ChainCyclic amide contributing to solubility

Synthesis Pathways

The synthesis of quinoline-4-carboxamides typically involves:

  • Pfitzinger Reaction: Reacting isatin derivatives with ketones in the presence of a base to form quinoline carboxylic acids.

  • Amide Coupling: The carboxylic acid intermediate is coupled with amines using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Antimalarial Potential

Quinoline derivatives, including quinoline-4-carboxamides, have shown significant antiplasmodial activity. These compounds inhibit translation elongation factor 2 (PfEF2), crucial for protein synthesis in Plasmodium falciparum. Optimization of similar molecules has demonstrated excellent efficacy in malaria mouse models with low effective doses .

Anticancer Activity

Quinoline-based compounds are investigated for their ability to inhibit EGFR (epidermal growth factor receptor), a key driver in cancer progression. Modifications on the quinoline scaffold enhance selectivity and potency against cancer cells .

Pharmacokinetics and Drug Development

Quinoline-4-carboxamides often face challenges such as:

  • Poor microsomal stability

  • Suboptimal physicochemical properties

Efforts to improve pharmacokinetics include:

  • Modifying substituents to reduce lipophilicity.

  • Enhancing bioavailability through structural optimization .

Applications and Future Directions

This compound class holds promise for:

  • Antimalarial Drug Development: Addressing drug resistance by targeting novel pathways.

  • Cancer Therapy: Developing dual-action agents with anticancer and antimicrobial properties.

  • Autoimmune Diseases: Exploring ROR-gamma modulation for immune regulation .

Further research should focus on optimizing the pharmacological profile through computational docking studies, in vitro assays, and in vivo efficacy trials.

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